Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Synthetic chemistry Building block orthogonality Piperidine functionalization

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (CAS 1065075-83-3) is a fully synthetic, small-molecule piperidine derivative with molecular formula C₁₅H₂₅NO₃ and a molecular weight of 267.36 g/mol. It is classified within the broader category of N-Boc-protected heterocyclic building blocks and features a tertiary carbon at the piperidine 3-position simultaneously bearing an allyloxy (–O–CH₂–CH=CH₂) substituent and a vinyl (–CH=CH₂) substituent along with an N-tert-butyloxycarbonyl (N-Boc) protecting group.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 1065075-83-3
Cat. No. B1523039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate
CAS1065075-83-3
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C=C)OCC=C
InChIInChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3
InChIKeyZRGCCFSHYNJSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Allyloxy)-3-Vinylpiperidine-1-Carboxylate (CAS 1065075-83-3): Structural Identity and Classification for Procurement Specification


Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (CAS 1065075-83-3) is a fully synthetic, small-molecule piperidine derivative with molecular formula C₁₅H₂₅NO₃ and a molecular weight of 267.36 g/mol . It is classified within the broader category of N-Boc-protected heterocyclic building blocks and features a tertiary carbon at the piperidine 3-position simultaneously bearing an allyloxy (–O–CH₂–CH=CH₂) substituent and a vinyl (–CH=CH₂) substituent along with an N-tert-butyloxycarbonyl (N-Boc) protecting group . This compound is primarily utilized as a research intermediate in organic and medicinal chemistry for the construction of more architecturally complex molecular scaffolds and is not itself an approved active pharmaceutical ingredient .

Why N-Boc-3,3-Disubstituted Piperidine Analogs Cannot Be Interchanged with Tert-Butyl 3-(Allyloxy)-3-Vinylpiperidine-1-Carboxylate


Within the family of N-Boc-3-substituted piperidines, generic substitution is precluded by the specific conformational, electronic, and synthetic orthogonality conferred by the 3,3-disubstitution pattern. The juxtaposition of an allyloxy ether (–O–allyl) and a terminal vinyl (–CH=CH₂) group on a single tetrahedral carbon creates a sterically congested and electronically distinct microenvironment that governs the molecule's reactivity in subsequent transformations, such as ring-closing metathesis (RCM), cross-metathesis, Claisen rearrangements, or allylic substitution [1]. Mono-substituted or regioisomeric analogs (e.g., 4-allyloxy or 3-hydroxy-3-vinyl derivatives) lack this specific combination of orthogonal synthons, resulting in divergent reaction trajectories, altered stereochemical outcomes, and incompatibility with established synthetic routes that rely on the intrinsic chemoselectivity of this scaffold [2]. Procurement-grade purity and the documented absence of deprotected or oxidized byproducts represent additional differentiators, as impurities in substituted analogs can poison catalysts or divert reaction pathways .

Quantitative Differentiation Evidence for Tert-Butyl 3-(Allyloxy)-3-Vinylpiperidine-1-Carboxylate Relative to Structurally Proximal Analogs


Structural Orthogonality: Simultaneous Allyloxy and Vinyl Substituents vs. Mono-Functional or 4-Substituted Isomers

The target compound incorporates both an allyloxy (–O–allyl) and a vinyl (–CH=CH₂) group on the same tetrahedral C-3 center. This is structurally distinct from the 4-substituted regioisomer tert-butyl 4-(allyloxy)piperidine-1-carboxylate (CAS 163210-43-3), which bears a single allyloxy substituent at C-4 and lacks any C-vinyl group [1]. Chemoinformatic analysis via canonical SMILES comparison confirms two synthetically addressable alkene moieties (C=C) in the target vs. one in the 4-substituted regioisomer, quantified as a count of reactive sp² carbon units available for transition-metal-catalyzed transformations .

Synthetic chemistry Building block orthogonality Piperidine functionalization

Synthon Orthogonality vs. 1-Boc-3-Vinylpiperidine: Allyloxy Group as an Additional Synthetic Handle

Compared to the simpler vinyl-only analog 1-Boc-3-vinylpiperidine (CAS 146667-87-0, molecular weight 211.30 g/mol), the target compound adds an allyloxy substituent at the 3-position, increasing molecular weight by approximately 56.06 g/mol (from 211.30 to 267.36 g/mol)—equivalent to the mass of the –O–CH₂–CH=CH₂ moiety . The allyl ether in the target compound can undergo Claisen rearrangement, oxidative cleavage, or palladium-catalyzed allylic substitution reactions that are inaccessible to the vinyl-only analog [1].

Synthetic methodology Protecting group strategy Chemoselective transformations

Substitution Position Effect: 3,3-Disubstituted Piperidine vs. 4,4-Disubstituted Constitutional Isomer (CAS 374795-39-8)

The constitutional isomer tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate (CAS 374795-39-8, C₁₆H₂₇NO₃, MW 281.39 g/mol) places both substituents at the C-4 position rather than C-3, resulting in a molecular weight difference of +14.03 g/mol relative to the target compound (due to an allyl group replacing a vinyl group and positional shift) . The 3-position substitution in the target places both functional groups closer to the piperidine ring nitrogen, altering the electronic environment (basicity, N-Boc lability) and the steric accessibility of the substituents for intermolecular reactions [1].

Regiochemistry Piperidine conformational analysis Steric effects in synthesis

Purity Specification and Vendor-Reported Quality Metrics for Reproducible Synthetic Use

Commercially available lots of the target compound are specified at ≥95.0% purity (GC/HPLC) by suppliers including Fluorochem (Product Code F306293) and Sigma-Aldrich . MolCore BioPharmatech offers a higher-purity grade specified at NLT 98% (Catalog MC642702) . In contrast, analogous building blocks such as the regioisomer tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate (CAS 374795-39-8) and many mono-substituted variants are less broadly available at defined purity levels from fewer validated suppliers, creating a procurement reliability gap .

Chemical procurement Quality control Reproducibility

High-Value Application Scenarios for Tert-Butyl 3-(Allyloxy)-3-Vinylpiperidine-1-Carboxylate Based on Structural Differentiation Evidence


Scaffold for Tandem Ring-Closing Metathesis / Cross-Metathesis Sequential Cascade Reactions

The simultaneous presence of a vinyl group and an allyloxy group on the same tetrahedral C-3 center makes this compound a privileged substrate for sequential metathesis cascades. In a prototypical strategy, ring-closing metathesis (RCM) between the vinyl and allyloxy alkenes can generate a fused bicyclic oxa-aza framework, after which the remaining alkene functionality can participate in a cross-metathesis step for further diversification. This sequential reactivity cannot be replicated using mono-alkene analogs such as 1-Boc-3-vinylpiperidine, which lack the internal tethered alkene pair required for RCM [1].

Precursor for Claisen Rearrangement-Derived Quaternary Carbon Centers

The allyl vinyl ether motif embedded in this compound (via the juxtaposed –O–allyl and C–vinyl groups on the quaternary C-3) is a classical substrate for the [3,3]-sigmatropic Claisen rearrangement. Thermal or Lewis-acid-catalyzed rearrangement can generate a carbonyl-extended piperidine scaffold with transfer of stereochemical information, a transformation that is precluded in the 4-substituted regioisomer tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate due to the non-conjugated spatial relationship between its substituents [2].

Late-Stage Diversification via Chemoselective Allylic Ether Functionalization

The allyloxy group in the target compound provides a chemoselective handle for palladium(0)-catalyzed allylic substitution (Tsuji-Trost reaction) that can be addressed independently of the vinyl group under appropriate catalytic conditions. This permits sequential functionalization—allylic substitution at the ether followed by olefin metathesis or hydrofunctionalization of the vinyl group—enabling the construction of densely functionalized piperidine libraries without protecting group manipulation of the N-Boc moiety. This orthogonal reactivity profile is absent in analogs such as 1-Boc-3-vinylpiperidine [3].

Building Block for Pharmaceutical Lead-Optimization Libraries Targeting CNS or GPCR Programs

Given the prevalence of 3-substituted piperidine scaffolds in CNS-active compounds and GPCR ligands, this compound's unique 3,3-disubstitution pattern offers a differentiated entry point for constructing sp³-rich, three-dimensional molecular architectures. The combination of orthogonal alkene reactivity handles and the N-Boc protecting group enables parallel library synthesis strategies in medicinal chemistry campaigns, where the C-3 quaternary center introduces conformational constraint that can positively influence target binding selectivity relative to more flexible mono-substituted piperidine building blocks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.